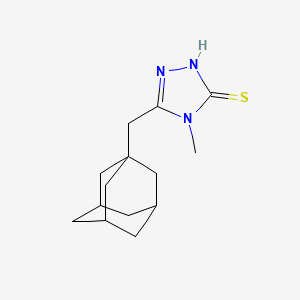

5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities. The adamantyl group attached to the triazole ring is a bulky, rigid structure that can influence the compound's physical and chemical properties, as well as its biological activity .

Synthesis Analysis

The synthesis of related triazole derivatives often involves the alkylation of pre-existing triazole compounds with various alkylating agents. For instance, the reaction of 3-(1-adamantyl)-4-methyl-1,2,4-triazole-5-thiol with 2-aminoethyl chlorides in an alkaline medium can yield a mixture of S- and N-alkylated products . Similarly, the synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids has been achieved through alkylation with chloroacetic acid esters and sodium hydroxide or through etherification with alcohols in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic methods and theoretical calculations. Density functional theory (DFT) calculations can provide insights into the optimized geometry, vibrational wavenumbers, and electronic properties such as HOMO-LUMO energies and natural bond orbital (NBO) analysis . These studies help in understanding the electron density distribution and potential sites for chemical reactivity.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including N- and S-alkylation, as mentioned in the synthesis section. The presence of the adamantyl group can influence the reactivity of the triazole ring. For example, the electron-accepting impact of the triazole fragment on an aromatic ring can activate certain positions for electrophilic substitution reactions. Additionally, the high negative charge on the unsubstituted nitrogen atoms of the triazole ring suggests the possibility of nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points, solubility, and spectral characteristics, can be determined through experimental methods like FT-IR, FT-Raman, NMR, and mass spectrometry. These properties are crucial for the identification of compounds and for predicting their behavior in biological systems. The first hyperpolarizability and molecular electrostatic potential maps can also indicate the potential of these compounds for applications in nonlinear optical materials .

Scientific Research Applications

Electronic Structure and Reactivity

A study by Odyntsova et al. (2015) focused on the electronic absorption spectra of derivatives of 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, examining their behavior in various solvents. This research provides insight into the electronic structure and reactivity of these compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Odyntsova et al., 2015).

Antimicrobial and Antifungal Activity

Another significant application area is in the development of antimicrobial and antifungal agents. Odyntsova (2016) reported on the antimicrobial and antifungal activity of certain substituted derivatives, highlighting their potential as new drugs due to their low toxicity and pronounced pharmacological activity (Odyntsova, 2016).

Synthesis and Physicochemical Properties

Research by Odyntsova (2017) on the synthesis and establishment of physical-chemical properties of esters derived from 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol shows the scope for developing new substances with high biological activity. These could serve as intermediates for synthesizing more complex compounds (Odyntsova, 2017).

Potential in Chemotherapeutic Applications

Studies like those by Karagoz Genç et al. (2015) explore the use of derivatives in chemotherapeutic applications, including their structural, vibrational, and electronic characteristics. Such research is pivotal in the development of new cancer treatments (Karagoz Genç et al., 2015).

Anti-Inflammatory and Analgesic Properties

El-Emam and Ibrahim (1991) synthesized a series of triazoles with the adamantyl group and evaluated their anti-inflammatory and analgesic activities. This research contributes to the development of new drugs in these therapeutic areas (El-Emam & Ibrahim, 1991).

Safety and Hazards

Mechanism of Action

Target of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It is known that adamantane derivatives have the potential for various chemical and catalytic transformations .

Biochemical Pathways

Adamantane derivatives are known to be involved in various chemical reactions, including polymerization .

Pharmacokinetics

It is known that the lipophilicity of a molecule can influence its pharmacokinetic properties .

Result of Action

Adamantane derivatives are known for their high reactivity, which can lead to various chemical transformations .

Action Environment

It is known that the lipophilicity of a molecule can influence its interaction with the environment .

properties

IUPAC Name |

3-(1-adamantylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3S/c1-17-12(15-16-13(17)18)8-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUINTJHZMLQGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)